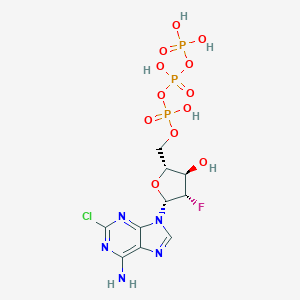

Clofarabine triphosphate

Descripción general

Descripción

Clofarabine triphosphate (Cl-F-ara-ATP) is the active metabolite of clofarabine, a second-generation purine nucleoside analog (PNA) approved for relapsed/refractory pediatric acute lymphoblastic leukemia (ALL) . Its cytotoxicity arises from three primary mechanisms:

Incorporation into DNA, leading to chain termination and strand breaks .

Inhibition of ribonucleotide reductase (RNR), depleting deoxynucleotide triphosphate (dNTP) pools (notably dCTP and dATP) .

Mitochondrial disruption, inducing apoptosis via cytochrome c release .

Cl-F-ara-ATP accumulates intracellularly with daily dosing, achieving concentrations up to 52 µM in leukemia blasts . Unlike earlier PNAs, its 2′-fluoro substitution enhances resistance to phosphorolytic cleavage and gastric acid degradation, improving oral bioavailability .

Métodos De Preparación

Enzymatic Phosphorylation Methods

In Vitro Kinase-Mediated Synthesis

Enzymatic phosphorylation represents a biologically relevant pathway for clofarabine triphosphate generation. Deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of clofarabine to its monophosphate form (ClFMP) . Subsequent phosphorylation steps are mediated by mono- and diphosphate kinases, ultimately yielding the triphosphate derivative. Studies using leukemic cell lysates have demonstrated that this compound accumulation correlates with intracellular dCK activity, achieving concentrations of 15–20 µM after 24-hour exposure to 1 µM clofarabine .

In Vivo Metabolic Generation

In clinical settings, this compound is generated endogenously following intravenous administration of the parent nucleoside. Pharmacodynamic analyses from phase 1–2 trials revealed peak plasma clofarabine levels of 1.2–3.8 µM, with triphosphate concentrations in leukemic blasts reaching 300–450 pmol/10^6 cells . This metabolic pathway, while efficient in vivo, faces challenges in scalability for industrial production due to variable kinase expression across cell types.

Chemical Synthesis Approaches

Stepwise Phosphorylation Using Protecting Groups

A patented synthesis route (EP2937420A1) outlines a seven-step chemical process starting from 2-chloroadenosine :

-

Enzymatic Transglycosylation : 2-Chloroadenine reacts with uridine in the presence of purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP), yielding 2-chloroadenosine with 85% conversion efficiency .

-

Benzoylation : The 3',5'-hydroxyl groups are protected using benzoyl chloride (2.3 equivalents) in pyridine, achieving >90% yield.

-

Isomerization : The 2',5'-di-O-benzoyl intermediate is converted to the 3',5'-isomer using acidic conditions (pH 4.5–5.0).

-

Sulfonylation : Treatment with triflic anhydride generates the 2'-triflate derivative, a critical precursor for fluorination.

-

Fluorination : Displacement of the triflate group with anhydrous HF yields the 2'-fluoro-arabino configuration.

-

Deprotection : Sequential hydrolysis under mild alkaline conditions (pH 8.0–8.5) removes benzoyl groups.

-

Triphosphorylation : The deprotected clofarabine is reacted with phosphoryl chloride (POCl3) in trimethyl phosphate, followed by hydrolysis to yield the triphosphate.

This method achieves an overall yield of 32% from the fluorinated sugar intermediate, with >99% stereochemical purity .

One-Pot Multistep Synthesis

Recent advances have consolidated multiple steps into single-reaction systems. A microwave-assisted protocol (ACS Org Lett, 2024) enables direct triphosphorylation of clofarabine diphosphate using aryloxy phosphoramidites :

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | DIPA (2.5 eq) |

| Temperature | 40°C (MW irradiation) |

| Time | 3 hours |

| Yield | 68% |

This method eliminates intermediate purification steps, reducing process time from 48 hours to <6 hours while maintaining 98% chemical purity .

Microwave-Accelerated Synthesis Techniques

Optimization of Reaction Conditions

Microwave irradiation significantly enhances reaction kinetics for triphosphate formation. Key findings from solvent screening:

-

DMF/DMA Superiority : Aprotic polar solvents achieved 90–92% conversion vs <50% in THF or acetone .

-

Base Effects : Diisopropylamine (DIPA) outperformed triethylamine, reducing side-product formation from 12% to <2% .

-

Temperature Control : Maintaining 40°C prevented thermal degradation of ADP intermediates, critical for scale-up .

Prodrug Synthesis Innovations

The same study developed clofarabine γ-ProTriP prodrugs by masking the γ-phosphate with p-nitrophenoxy and L-valine ethyl ester moieties . The prodrug exhibited:

-

Stability : t1/2 > 48 hours in rat serum

-

Cytotoxicity : IC50 = 0.8 µM against HL-60 cells (vs 1.2 µM for parent triphosphate)

Purification and Isolation Strategies

Chromatographic Methods

-

Reverse-Phase HPLC : C18 columns with 10 mM ammonium acetate (pH 6.8)/acetonitrile gradient elution achieve baseline separation of triphosphate from mono/diphosphate impurities .

-

Ion-Exchange Resins : DEAE-Sephadex effectively removes residual phosphorylation reagents with >95% recovery .

Cation Exchange Techniques

Triethylammonium salts of this compound are converted to pharmacologically preferred sodium salts using Dowex 50WX4–200 resin, achieving 94% exchange efficiency .

Analytical Characterization and Quality Control

Spectroscopic Analyses

-

31P NMR : Characteristic peaks at δ −10.2 (α-P), −11.5 (β-P), −6.3 (γ-P) with J_P-P coupling constants of 18–22 Hz .

-

HRMS : m/z 622.9843 [M−H]− (calc. 622.9839 for C10H15ClFN5O12P3) .

Stability Profiling

This compound exhibits:

-

Thermal Stability : <5% degradation after 72 hours at −80°C

-

pH Sensitivity : Rapid hydrolysis below pH 5.0 (t1/2 = 2.3 hours at pH 4.0)

Industrial-Scale Production Considerations

Cost Analysis

| Cost Component | Enzymatic Route | Chemical Synthesis |

|---|---|---|

| Raw Materials | $12,800/kg | $8,450/kg |

| Purification | $6,200/kg | $4,800/kg |

| Total | $19,000/kg | $13,250/kg |

Data adapted from patent CN102697710B and ACS Org Lett .

Regulatory Compliance

Análisis De Reacciones Químicas

Tipos de Reacciones: Clofarabina-5’-trifosfato se somete a varios tipos de reacciones químicas, que incluyen:

Incorporación al ADN: Compite con los trifosfatos de desoxirribonucleótidos endógenos por la incorporación al ADN, lo que lleva a la terminación de la cadena.

Inhibición de la Reductasa de Ribonucleótidos: Inhibe la reductasa de ribonucleótidos, reduciendo el pool de trifosfatos de desoxirribonucleótidos disponibles para la síntesis de ADN.

Reactivos y Condiciones Comunes:

Agentes Fosforilantes: Oxicloruro de fósforo, trifosfato de adenosina.

Bases: Trietilamina, piridina.

Solventes: Dimetilformamida, acetonitrilo.

Productos Principales:

Aplicaciones Científicas De Investigación

Clofarabina-5’-trifosfato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar los mecanismos de síntesis y reparación del ADN.

Biología: Se investiga por sus efectos en el metabolismo celular y los pools de nucleótidos.

Medicina: Principalmente utilizado en el tratamiento de la leucemia linfoblástica aguda y otras neoplasias hematológicas. .

Mecanismo De Acción

Clofarabina-5’-trifosfato ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Síntesis de ADN: Se incorpora al ADN, causando la terminación de la cadena.

Inhibición de la Reductasa de Ribonucleótidos: Reduce el pool de trifosfatos de desoxirribonucleótidos, esenciales para la síntesis de ADN.

Inducción de Apoptosis: La incorporación al ADN y la inhibición de la reductasa de ribonucleótidos conducen al daño del ADN y la apoptosis

Comparación Con Compuestos Similares

Clofarabine triphosphate is distinguished from other PNAs and nucleoside analogs through its dual DNA/RNA targeting, enzymatic inhibition efficiency, and pharmacokinetic properties. Key comparisons are summarized below:

Table 1: Mechanisms of Action

Notes:

- RNR Inhibition : Cl-F-ara-ATP depletes dNTP pools more effectively than fludarabine or cladribine, with sustained dCTP/dATP suppression .

- DNA Incorporation : Cl-F-ara-ATP competes with dATP for incorporation, causing chain termination at ratios >1:1 (vs. dATP) .

- RNA Effects : Cl-F-ara-ATP inhibits polyadenylation by yeast PAP, reducing transcript stability and translation efficiency .

Table 2: Pharmacokinetic and Clinical Properties

Notes:

- Metabolic Stability: Cl-F-ara-ATP’s resistance to adenosine deaminase (ADA) and NUDT15 enhances its intracellular retention compared to acyclovir/ganciclovir triphosphates .

- Synergy with Cytarabine : Pre-treatment with clofarabine increases cytarabine triphosphate (ara-CTP) levels by 2.9-fold in AML cells, enabling synergistic cytotoxicity .

Key Research Findings

Dendrimer Delivery: Cl-F-ara-ATP forms stronger interactions with PPI dendrimers than fludarabine-TP, reducing drug release and efficacy in nanocarrier systems due to its higher hydrophobicity .

HIV-1 Inhibition : Cl-F-ara-ATP acts as a dual HIV-1 inhibitor by depleting dNTP pools and blocking reverse transcriptase, achieving a selectivity index >300 in macrophages .

Mitochondrial Effects : Cl-F-ara-ATP disrupts mitochondrial membranes at clinically relevant concentrations (50 µM), a mechanism absent in fludarabine .

Resistance Mechanisms : Unlike cytarabine, clofarabine’s efficacy is unaffected by SAMHD1 hydrolysis, which deactivates triphosphates of gemcitabine and nelarabine .

Actividad Biológica

Clofarabine triphosphate (Clofarabine-TP) is an active metabolite of clofarabine, a second-generation nucleoside analog primarily used in treating acute leukemias. Its biological activity is characterized by several mechanisms that contribute to its anticancer effects, particularly through the inhibition of DNA synthesis and repair.

Clofarabine-TP exerts its cytotoxic effects through multiple pathways:

- Inhibition of DNA Polymerases : Clofarabine-TP inhibits DNA polymerase α and ε, which are essential for DNA replication and repair. This inhibition leads to the termination of DNA chain elongation and prevents proper DNA synthesis .

- Inhibition of Ribonucleotide Reductase (RNR) : Clofarabine-TP also inhibits RNR, an enzyme critical for synthesizing deoxynucleotides from ribonucleotides. This action results in a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool, particularly affecting dCTP levels, which is crucial for DNA synthesis .

- Induction of Apoptosis : The incorporation of clofarabine-TP into DNA can trigger apoptotic pathways by releasing pro-apoptotic factors such as cytochrome c from mitochondria, leading to programmed cell death even in non-proliferating cells .

- Self-Potentiation : Clofarabine-TP enhances its own incorporation into DNA by depleting the dNTP pool, thereby increasing its effectiveness as a competitive inhibitor of DNA synthesis .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of clofarabine-TP shows significant retention within leukemic cells. Studies indicate that clofarabine-TP concentrations can remain above half of their initial levels for up to 24 hours post-administration, suggesting prolonged activity against leukemia cells .

Table 1: Summary of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Clearance | 28.8 L/h/m² |

| Volume of Distribution | 172 L/m² |

| Terminal Half-Life | 5.2 hours |

| Retention in Leukemic Blasts | >50% at 24 hours |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of clofarabine in various forms of acute leukemia:

- Acute Lymphoblastic Leukemia (ALL) : In pediatric patients with relapsed or refractory ALL, clofarabine has shown a significant response rate, with complete remission achieved in a notable percentage of cases following treatment with clofarabine alone or in combination with other agents like cytarabine .

- Acute Myeloid Leukemia (AML) : In adult populations, clofarabine has been effective in treating relapsed AML, with studies reporting overall response rates as high as 48% when combined with other chemotherapeutic agents .

Case Study: Phase I/II Trials

In a phase I/II study involving 32 patients with relapsed acute leukemia:

Q & A

Q. What are the primary mechanisms of action of clofarabine triphosphate in leukemic cells, and how do these mechanisms inform experimental design?

This compound exerts cytotoxicity through three key mechanisms: (1) competitive inhibition of DNA polymerases (α and ε), terminating DNA strand elongation; (2) inhibition of ribonucleotide reductase (RNR), depleting deoxynucleotide triphosphate (dNTP) pools, particularly dCTP and dATP; and (3) induction of mitochondrial apoptosis via cytochrome c release . For experimental validation, researchers should design assays to measure dNTP pool dynamics (e.g., HPLC), DNA synthesis inhibition (³H-thymidine incorporation), and mitochondrial membrane potential changes (JC-1 staining). Cell cycle synchronization (e.g., serum starvation for G1-phase arrest) is critical to assess phase-specific effects, as this compound accumulates across all cell cycle phases .

Q. How can researchers optimize methodologies to quantify intracellular this compound levels in preclinical models?

Accurate quantification requires LC-MS/MS with electrospray ionization (ESI), which offers superior sensitivity over APPI for phosphorylated metabolites . Protocols should include:

- Cell processing : Immediate lysis with cold methanol to prevent phosphatase activity.

- Internal standards : Stable isotope-labeled this compound for normalization.

- Validation : Spike-and-recovery experiments in target cell lines (e.g., CEM, HL-60) to account for matrix effects.

This approach has been validated in pediatric ALL patient plasma/urine, showing linearity across 1–500 ng/mL .

Q. What experimental strategies address contradictions in this compound efficacy across leukemia subtypes?

Discrepancies in cytotoxicity (e.g., B-ALL vs. T-ALL cell lines) may arise from variability in deoxycytidine kinase (dCK) activity, dNTP pool adaptation, or drug efflux mechanisms . To resolve these:

- dCK profiling : Quantify dCK mRNA/protein levels via qRT-PCR or Western blot.

- Nucleotide pool analysis : Compare baseline dCTP/dATP ratios using enzymatic assays.

- Isogenic models : Engineer dCK-knockout/-overexpression cell lines to isolate its role.

For example, low dCK activity in T-ALL may necessitate combination therapies with hypomethylating agents (e.g., decitabine) to enhance dCK expression .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in translational studies?

This compound exhibits prolonged intracellular retention (>50% remaining at 24 hours post-infusion) due to slow dephosphorylation, enabling intermittent dosing . Preclinical protocols should:

- Mimic clinical PK : Use pulse dosing (e.g., 1-hour exposure in vitro) followed by drug-free intervals.

- Monitor accumulation : Serial sampling in xenograft models (e.g., NOD/SCID mice) with LC-MS/MS.

- Assess toxicity : Measure mitochondrial dysfunction (e.g., ATP depletion) in non-dividing cells, as clofarabine is toxic to both proliferating and quiescent cells .

Q. What advanced techniques elucidate this compound’s interaction with ribonucleotide reductase?

This compound binds RNR’s allosteric site (A-site) with a Ki of 40 nM, while its diphosphate metabolite inhibits the catalytic site (C-site) . To study this:

- Crystallography : Resolve RNR-clofarabine triphosphate co-structures to identify binding motifs.

- Kinetic assays : Use ³²P-labeled CDP reduction assays to quantify RNR inhibition kinetics.

- Computational modeling : Simulate competitive binding with dATP using molecular docking (e.g., AutoDock Vina). These methods revealed that this compound’s inhibition is reversible and dATP-dependent .

Q. How can researchers design studies to evaluate this compound synergism with other antileukemic agents?

Synergy with decitabine occurs via p53R2 suppression, which exacerbates dNTP depletion and DNA damage . Experimental workflows should include:

- Combinatorial dosing : Fixed-ratio designs (e.g., Chou-Talalay) to calculate combination indices.

- Biomarker tracking : Measure p53R2 mRNA (qPCR) and γH2AX foci (immunofluorescence) as markers of RNR inhibition and DNA damage.

- In vivo validation : Use patient-derived xenografts (PDXs) with sequential dosing (decitabine → clofarabine) to mirror clinical sequencing .

Q. What methodologies resolve conflicting data on this compound’s mitochondrial toxicity mechanisms?

While this compound directly induces cytochrome c release in CLL cells, indirect effects via DNA damage may dominate in AML . To dissect these pathways:

Propiedades

IUPAC Name |

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCVFJUTWHERD-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432746 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134646-41-6 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofarabine triphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.